N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide, appears to be a derivative of benzothiadiazole. While the provided papers do not directly discuss this compound, they do provide insight into the chemistry of related benzothiazole derivatives. For instance, the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines involves cyclizations of related compounds, which could be relevant to the synthesis of the compound . Additionally, the physicochemical characterization and biological activity of N-[(benzo)thiazol-2-yl]-alkanamide derivatives are discussed, which may share some properties with the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves the use of benzotriazole intermediates, which are reacted with various amines to produce precursors that are then cyclized using Lewis acids to yield benzothiazepines . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions that would favor the formation of the desired benzothiadiazol moiety.
Molecular Structure Analysis
A single crystal X-ray study reported in one of the papers provides conformational details of a benzothiazolyl-ethanamide derivative . This information is crucial as it gives insight into the three-dimensional arrangement of atoms in the molecule, which can affect its reactivity and interaction with biological targets. Although the exact structure of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide is not provided, similar analytical techniques could be employed to elucidate
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds with benzothiazole moieties, similar to the one , have been synthesized and investigated for their wide range of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, derivatives of celecoxib, a well-known anti-inflammatory drug, have been modified to include benzothiazole units, resulting in compounds that exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. Such studies suggest the potential of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide in similar therapeutic areas, given its structural complexity and the presence of a benzothiadiazolyl moiety (Küçükgüzel et al., 2013).
Modification of Biologically Active Amides and Amines
The modification of biologically active compounds with fluorine-containing heterocycles, as seen in derivatives of riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), indicates the significance of such structural modifications in enhancing biological activity or modifiability of drugs. This suggests that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide could be explored for neurological applications or as a lead compound for the development of new neuroprotective agents (Sokolov et al., 2017).
Anticonvulsant and Neuroprotective Effects
N-(Substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects, highlighting the potential of benzothiazole derivatives in neuropharmacology. This suggests a possible research direction for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide in the development of new treatments for epilepsy or other neurological conditions (Hassan et al., 2012).
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O3S/c16-15(17,18)8-7-14(22)19-9-10-20-12-3-1-2-4-13(12)21(11-5-6-11)25(20,23)24/h1-4,11H,5-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDDVEBFQQKQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.